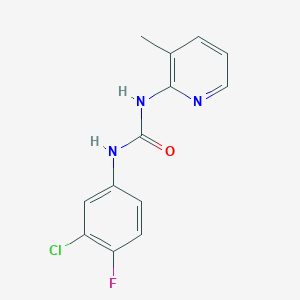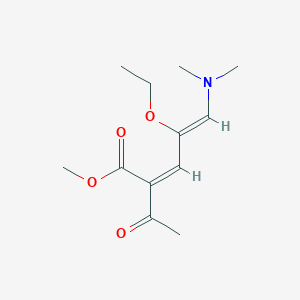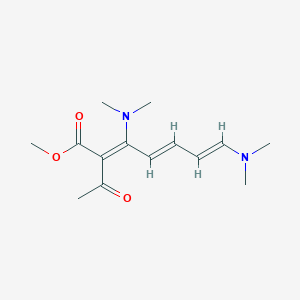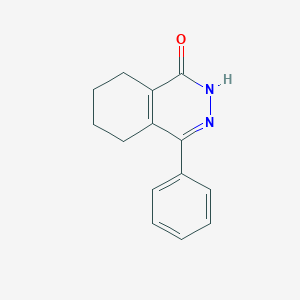
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as CFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of several enzymes, including protein kinase CK2, which has been implicated in various diseases, including cancer.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied extensively for its potential applications in scientific research. The compound has been shown to inhibit several enzymes, including protein kinase CK2, which has been implicated in various diseases, including cancer. N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its target proteins, which can lead to the inhibition of various cellular processes. N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to inhibit other enzymes, including casein kinase 1 and 2, and glycogen synthase kinase 3.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages for use in lab experiments. The compound is highly potent and selective, making it useful for studying the effects of specific enzyme inhibition. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One potential area of research is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea may be useful in the treatment of various diseases, including cancer and inflammatory diseases, and further research is needed to explore its potential therapeutic applications. Finally, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea may also be useful in the study of various cellular processes, and further research is needed to fully understand its mechanism of action.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized using several methods, including the reaction of 3-chloro-4-fluoroaniline and 3-methyl-2-pyridinecarboxylic acid with urea in the presence of a catalyst. This method yields a high purity product and has been used in many studies.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSEAHBEXASKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)


![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)